An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrimidin-5-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrimidin-5-amine: Synthesis, Properties, and Applications
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of pyrimidine are integral to drugs targeting infections, cancers, and central nervous system disorders. The specific isomer, 2-(4-Methoxyphenyl)pyrimidin-5-amine, represents a valuable, albeit sparsely documented, chemical entity. Its structure combines the biologically significant aminopyrimidine motif with a methoxyphenyl group, a common feature in kinase inhibitors and other targeted therapies.
This guide provides a comprehensive overview of 2-(4-Methoxyphenyl)pyrimidin-5-amine for researchers and drug development professionals. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific isomer, this document focuses on its fundamental molecular characteristics, a robust and plausible synthetic pathway derived from established chemical principles, and its expected physicochemical and spectroscopic properties. The insights herein are grounded in data from closely related analogues and predictive models, offering a solid foundation for its synthesis and application in research.
Molecular Structure and Chemical Identity
The foundational step in understanding any molecule is to define its structure and core identifiers. 2-(4-Methoxyphenyl)pyrimidin-5-amine is characterized by a central pyrimidine ring substituted at the C2 position with a 4-methoxyphenyl group and at the C5 position with an amino group.
Caption: 2D Structure of 2-(4-Methoxyphenyl)pyrimidin-5-amine.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | Calculated |
| Molecular Weight | 201.22 g/mol | Calculated |
| Exact Mass | 201.09021 Da | Calculated |
| IUPAC Name | 2-(4-methoxyphenyl)pyrimidin-5-amine | IUPAC Nomenclature |
| InChI Key | (Predicted) | Predicted |
| Canonical SMILES | COc1ccc(cc1)c2nc(N)cncn2 | Predicted |
| Appearance | Off-white to yellow solid | Predicted based on analogues[2] |
| Melting Point | >250°C (decomposes) | Predicted based on analogues[3] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Predicted based on structure |
| XLogP3 | 1.5 | Computed for isomer[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Calculated |
Proposed Synthesis Pathway and Experimental Protocol
A robust synthesis of 2-(4-methoxyphenyl)pyrimidin-5-amine can be achieved via a classical three-step approach involving the construction of the substituted pyrimidine ring, followed by nitration and subsequent reduction. This method offers high yields and utilizes readily available starting materials.
Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)pyrimidin-5-amine.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-(4-Methoxyphenyl)pyrimidine
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Rationale: This step involves a condensation reaction between an amidine and a 1,3-dielectrophile to form the pyrimidine ring. 4-Methoxybenzamidine provides the C2-aryl substituent, while 1,1,3,3-tetramethoxypropane serves as a synthon for malondialdehyde.
-
Procedure:
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To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (1.1 eq) in absolute ethanol, add 4-methoxybenzamidine hydrochloride (1.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 1,1,3,3-tetramethoxypropane (1.2 eq) to the reaction mixture.
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Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-(4-methoxyphenyl)pyrimidine.
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Step 2: Synthesis of 5-Nitro-2-(4-methoxyphenyl)pyrimidine
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Rationale: The pyrimidine ring is electron-deficient, but the C5 position is the most susceptible to electrophilic aromatic substitution like nitration, especially with strong activating conditions.
-
Procedure:
-
Cool concentrated sulfuric acid to 0°C in an ice-salt bath.
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Add 2-(4-methoxyphenyl)pyrimidine (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.
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Add fuming nitric acid (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This typically yields 5-nitro-2-(4-methoxyphenyl)pyrimidine of sufficient purity for the next step.[5]
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Step 3: Synthesis of 2-(4-Methoxyphenyl)pyrimidin-5-amine
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Rationale: The reduction of an aromatic nitro group to a primary amine is a standard and highly efficient transformation. Stannous chloride (SnCl₂) in acidic medium is a classic and reliable method for this conversion.
-
Procedure:
-
Suspend 5-nitro-2-(4-methoxyphenyl)pyrimidine (1.0 eq) in ethanol.
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Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 3-5 hours until TLC analysis indicates complete consumption of the starting material.
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Cool the mixture and pour it onto ice.
-
Basify the solution to pH 8-9 with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin salts.
-
Extract the product into ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or recrystallization to obtain the final product, 2-(4-methoxyphenyl)pyrimidin-5-amine.
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Expected Spectroscopic Characteristics
The structural elucidation of the target compound relies on standard spectroscopic techniques. The following are the predicted spectral data based on its chemical structure and analysis of similar compounds.[6][7]
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~8.5-8.7 ppm (s, 2H): Two singlets corresponding to the protons at the C4 and C6 positions of the pyrimidine ring.
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δ ~7.9-8.1 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring ortho to the pyrimidine substituent.
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δ ~7.0-7.2 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons on the methoxyphenyl ring meta to the pyrimidine substituent.
-
δ ~5.5-6.0 ppm (s, 2H, broad): A broad singlet corresponding to the protons of the C5-NH₂ group, which is exchangeable with D₂O.
-
δ ~3.8-3.9 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) group protons.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~162-164 ppm: Carbon of the methoxy-substituted aromatic ring (C-O).
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δ ~158-160 ppm: Pyrimidine C2 carbon attached to the aryl group.
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δ ~155-157 ppm (2C): Pyrimidine C4 and C6 carbons.
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δ ~130-132 ppm (2C): Aromatic carbons ortho to the pyrimidine ring.
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δ ~128-130 ppm: Quaternary aromatic carbon attached to the pyrimidine ring.
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δ ~125-127 ppm: Pyrimidine C5 carbon attached to the amino group.
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δ ~114-116 ppm (2C): Aromatic carbons meta to the pyrimidine ring.
-
δ ~55-56 ppm: Methoxy (-OCH₃) carbon.
-
-
IR (KBr, cm⁻¹):
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3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
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1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine and phenyl rings.
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1520-1500 cm⁻¹: N-H bending vibration.
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1250-1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
1030-1020 cm⁻¹: Symmetric C-O-C stretching.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 202.0978.
-
Reactivity and Potential Applications in Drug Discovery
2-(4-Methoxyphenyl)pyrimidin-5-amine is a versatile building block with multiple reactive sites that can be exploited for library synthesis and lead optimization.
-
Nucleophilic Amine: The primary amino group at the C5 position is a key functional handle. It can readily undergo acylation, sulfonylation, alkylation, and reductive amination to introduce a wide variety of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets, particularly protein kinases.[] The ring itself is relatively stable but can be functionalized further under specific conditions.
-
Medicinal Chemistry Relevance: The aminopyrimidine core is a privileged scaffold found in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Erlotinib). The 2-aryl-aminopyrimidine motif is particularly effective for targeting the ATP-binding pocket of kinases. While this compound is a 5-amino isomer, its structural elements suggest high potential as an intermediate for synthesizing novel inhibitors targeting various enzyme classes. It could also serve as a scaffold for developing agents with anti-cancer, anti-fungal, or anti-viral properties.[1]
Safety and Handling
While specific toxicity data for 2-(4-methoxyphenyl)pyrimidin-5-amine is not available, it should be handled with the standard precautions for novel chemical compounds in a research laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(4-Methoxyphenyl)pyrimidin-5-amine is a promising chemical scaffold with significant potential for applications in medicinal chemistry and materials science. Although direct experimental characterization is not widely published, this guide provides a scientifically grounded framework for its synthesis, purification, and expected analytical profile. The proposed multi-step synthesis is reliable and scalable, and the inherent reactivity of the molecule's functional groups makes it an excellent starting point for the development of novel compounds with therapeutic potential. Researchers are encouraged to use this guide as a foundational resource for exploring the chemistry and biological activity of this versatile aminopyrimidine derivative.
References
- Jain, K., & Rana, A. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3539-3546.
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Organic Letters.
- C-5 aryl- and C-6 alkyl-substituted pyrimidine derivatives. (2025). Journal of the Serbian Chemical Society.
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). MDPI.
- Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2015). PubMed.
-
4-(4-Methoxyphenyl)pyrimidin-2-amine (CID 2735362). (n.d.). PubChem. [Link]
- The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022). Journal of Applied Biotechnology Reports.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. 36315-02-3|4-Methoxy-6-phenylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
- 4. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
